Cas no 73088-11-6 (2-(2-Chloro-4-nitrophenyl)acetic Acid)
2-(2-Chloro-4-nitrophenyl)acetic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Chloro-4-nitrophenyl)acetic Acid
- (2-chloro-4-nitrophenyl)acetic acid
- (2-Chloro-4-nitro-phenyl)-acetic acid
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- MDL: MFCD11036396
- Inchi: 1S/C8H6ClNO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)
- InChI Key: BYVVWINDBFSBQK-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1CC(=O)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 214.99900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 83.12000
- LogP: 2.39850
2-(2-Chloro-4-nitrophenyl)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DT585-1g |
2-(2-Chloro-4-nitrophenyl)acetic Acid |
73088-11-6 | 95+% | 1g |
2127.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DT585-50mg |
2-(2-Chloro-4-nitrophenyl)acetic Acid |
73088-11-6 | 95+% | 50mg |
242.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DT585-200mg |
2-(2-Chloro-4-nitrophenyl)acetic Acid |
73088-11-6 | 95+% | 200mg |
607.0CNY | 2021-07-10 | |
| Apollo Scientific | OR471045-1g |
2-(2-Chloro-4-nitrophenyl)acetic acid |
73088-11-6 | 95% | 1g |
£136.00 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1220525-1g |
2-(2-chloro-4-nitrophenyl)acetic acid |
73088-11-6 | 97% | 1g |
$580 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1220525-5g |
2-(2-chloro-4-nitrophenyl)acetic acid |
73088-11-6 | 97% | 5g |
$1500 | 2024-06-05 | |
| eNovation Chemicals LLC | D603887-1g |
2-(2-Chloro-4-nitrophenyl)acetic Acid |
73088-11-6 | 95% | 1g |
$420 | 2024-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X44815-250mg |
2-(2-Chloro-4-nitrophenyl)acetic Acid |
73088-11-6 | 95% | 250mg |
¥241.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X44815-1g |
2-(2-Chloro-4-nitrophenyl)acetic Acid |
73088-11-6 | 95% | 1g |
¥543.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X44815-100mg |
2-(2-Chloro-4-nitrophenyl)acetic Acid |
73088-11-6 | 95% | 100mg |
¥154.0 | 2023-09-05 |
2-(2-Chloro-4-nitrophenyl)acetic Acid Suppliers
2-(2-Chloro-4-nitrophenyl)acetic Acid Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2-(2-Chloro-4-nitrophenyl)acetic Acid
Comprehensive Overview of 2-(2-Chloro-4-nitrophenyl)acetic Acid (CAS No. 73088-11-6)
2-(2-Chloro-4-nitrophenyl)acetic Acid (CAS No. 73088-11-6) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its molecular structure, featuring a chloro and nitro substituent on the phenyl ring, makes it a valuable intermediate in synthesizing bioactive molecules. Researchers often explore its applications in drug discovery, enzyme inhibition studies, and crop protection formulations. The compound's unique properties align with current trends in green chemistry and sustainable synthesis, addressing growing demand for eco-friendly chemical processes.
The growing interest in nitrophenyl derivatives like 2-(2-Chloro-4-nitrophenyl)acetic Acid stems from their versatility in medicinal chemistry. Recent studies highlight its potential as a building block for non-steroidal anti-inflammatory drugs (NSAIDs) analogs, coinciding with searches for "novel pain relief compounds" in scientific databases. Its electron-withdrawing groups enhance reactivity in cross-coupling reactions, a hot topic in catalysis research. Laboratories frequently inquire about its storage conditions, solubility profiles, and HPLC purification methods, reflecting practical concerns in synthetic workflows.
Analytical characterization of CAS 73088-11-6 typically involves advanced techniques such as NMR spectroscopy and mass spectrometry, with particular attention to the acetic acid moiety's proton signals. The compound's melting point (reported between 145-148°C) and chromatographic behavior are frequently documented in chemical patents, especially those related to herbicide development. This connects to trending searches about "precision agriculture chemicals" and "degradable agro-intermediates."
In material science, derivatives of 2-(2-Chloro-4-nitrophenyl)acetic Acid show promise for designing organic semiconductors, responding to the surge in "flexible electronics materials" queries. The nitro group's redox activity facilitates applications in electrochemical sensors, a field gaining traction with wearable health monitor developments. Safety data sheets emphasize proper laboratory handling procedures, though it doesn't fall under restricted categories, making it accessible for academic and industrial R&D.
The synthesis route for 73088-11-6 often involves nitration of chlorophenyl precursors followed by carboxylation, with recent optimization focusing on atom economy – a key metric in process chemistry. This aligns with industry searches for "cost-effective chiral intermediates" and "scalable aromatic functionalization." Patent analysis reveals its use in photoactive compounds, particularly for UV-curable coatings, addressing market needs for energy-efficient polymerization technologies.
Quality control protocols for 2-(2-Chloro-4-nitrophenyl)acetic Acid typically specify ≤0.5% impurity content by HPLC, meeting pharmaceutical-grade standards. Its pKa value (approximately 3.8) influences formulation strategies, particularly in prodrug design – a trending topic in bioconjugation chemistry. The compound's stability under refrigeration and compatibility with common organic solvents make it practical for diverse experimental setups.
Emerging applications include its role as a precursor for fluorescent tags in bioimaging probes, connecting to searches about "small-molecule diagnostics." The chloro-nitro substitution pattern enables selective nucleophilic aromatic substitution, valuable for creating heterocyclic scaffolds prevalent in kinase inhibitors. These aspects position CAS 73088-11-6 as a multifaceted tool in modern structure-activity relationship studies.
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